
4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, commonly known as MMP, is an organic compound consisting of a pyridazinone skeleton, two nitrogen atoms, and a chlorine substituent. It has been studied extensively in recent years due to its potential applications in the pharmaceutical, chemical, and agricultural industries.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
A study by Takaya et al. (1979) synthesized and evaluated various pyridazinone derivatives for their analgesic and anti-inflammatory activities. Among these, a compound closely related to 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone was identified as a potent analgesic and anti-inflammatory agent, showing higher efficacy and lower toxicity compared to aminopyrine and phenylbutazone. This research highlights the therapeutic potential of pyridazinone derivatives in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).
Enzyme Inhibition for Parkinson's Disease
Wang et al. (2017) synthesized [11C]HG-10-102-01, a compound structurally related to pyridazinone derivatives, as a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This study signifies the application of pyridazinone derivatives in neurodegenerative disease research, providing insights into the disease mechanism and aiding in the development of targeted therapies (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).
Impact on Plant Physiology and Herbicide Development
Norman and John (1987) investigated the effects of a substituted pyridazinone, on the synthesis of monogalactosyldiacylglycerol in Arabidopsis, revealing its inhibitory action on certain lipid synthesis pathways. This research contributes to the understanding of how pyridazinone derivatives can influence plant physiology, offering potential applications in developing herbicides that target specific biochemical pathways in plants (Norman, H., & John, J., 1987).
Synthesis and Photophysical Study
Hagimori et al. (2019) conducted a synthesis, photophysical evaluation, and computational study on 2-morpholino pyridine compounds, demonstrating their high emissivity as fluorophores in solution and solid state. This work illustrates the versatility of pyridazinone derivatives in materials science, particularly in the development of fluorescent materials for various applications (Hagimori, M., Nishimura, Y., Mizuyama, N., & Shigemitsu, Y., 2019).
Propriétés
IUPAC Name |
4-chloro-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-2-4-12(5-3-11)19-15(20)14(16)13(10-17-19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVVVSLKZCNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)
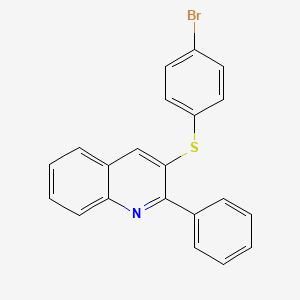
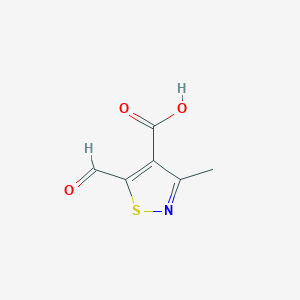

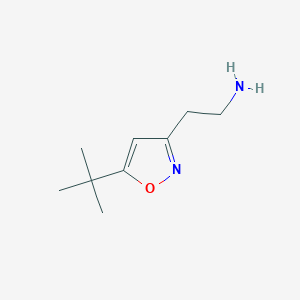
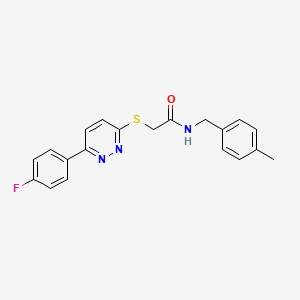
![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)
![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)
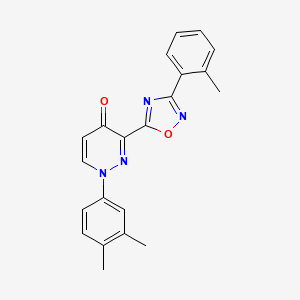
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2674490.png)
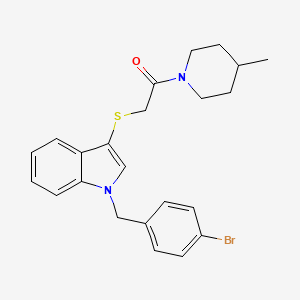
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)